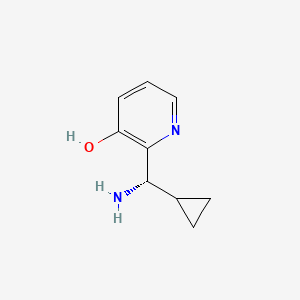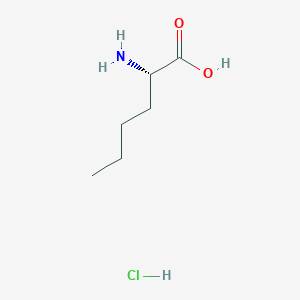![molecular formula C15H28N2O3Si B12966380 Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate is an organic compound that features a tert-butyl ester and a tert-butyldimethylsilyl-protected hydroxyl group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyldimethylsilyl group to protect the hydroxyl group. The final step involves esterification to introduce the tert-butyl ester group.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Protection of the Hydroxyl Group: The hydroxyl group on the pyrazole ring is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyldimethylsilyl-protected hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other sites on the molecule. The pyrazole ring can participate in various biochemical interactions, making it a versatile scaffold for drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for protecting hydroxyl groups in organic synthesis.
tert-Butyldiphenylsilyl chloride: Offers increased stability towards acidic conditions compared to tert-butyldimethylsilyl chloride.
tert-Butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate: Lacks the silyl protection, making it more reactive in certain conditions.
Uniqueness
tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate is unique due to the combination of the tert-butyldimethylsilyl-protected hydroxyl group and the tert-butyl ester, providing both steric protection and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Eigenschaften
Molekularformel |
C15H28N2O3Si |
|---|---|
Molekulargewicht |
312.48 g/mol |
IUPAC-Name |
tert-butyl 2-[4-[tert-butyl(dimethyl)silyl]oxypyrazol-1-yl]acetate |
InChI |
InChI=1S/C15H28N2O3Si/c1-14(2,3)19-13(18)11-17-10-12(9-16-17)20-21(7,8)15(4,5)6/h9-10H,11H2,1-8H3 |
InChI-Schlüssel |
MFUTUOPEGKGJFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)
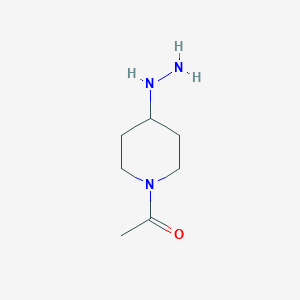

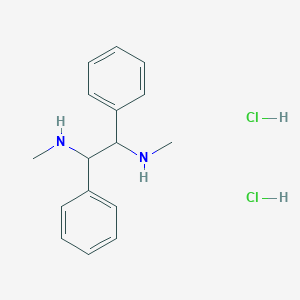

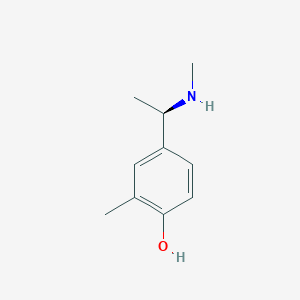
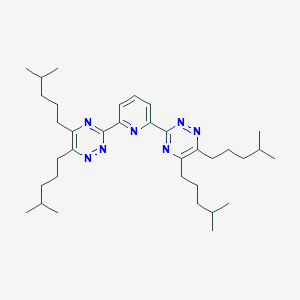
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
